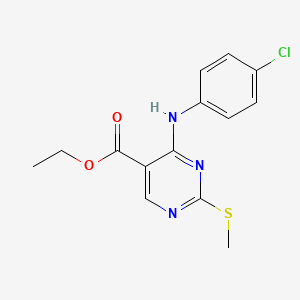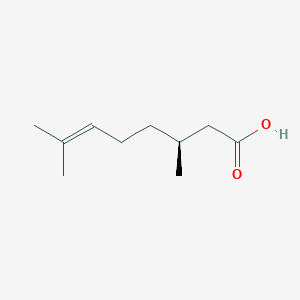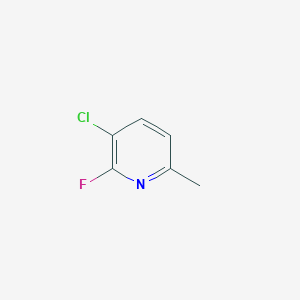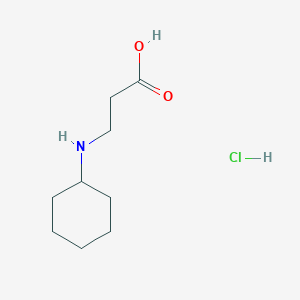![molecular formula C19H12F3N3O2S2 B2936348 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2319923-21-0](/img/structure/B2936348.png)
N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[5,4-b]pyridine ring, a phenyl ring, and a benzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazolo[5,4-b]pyridines can be synthesized from thiazole or thiazolidine derivatives followed by pyridine annulation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazolo[5,4-b]pyridine ring system is a bicyclic structure with nitrogen and sulfur atoms in the ring. The phenyl and benzenesulfonamide groups are attached to this ring system .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the functional groups present. For instance, the sulfonamide group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .科学的研究の応用
Biochemical Inhibition and Neurological Applications
One of the significant applications of related sulfonamide compounds involves their role as inhibitors of specific enzymes, such as kynurenine 3-hydroxylase. These compounds have been studied for their potential in neuroprotective therapies, particularly in the context of neurological damage and diseases. For instance, sulfonamides like Ro-61-8048 have shown high-affinity inhibition of kynurenine 3-hydroxylase in vitro, leading to increased kynurenic acid concentrations in the brain, which may have implications for treating neurological disorders (S. Röver et al., 1997).
Antimicrobial and Anticancer Properties
Sulfonamide derivatives have been explored for their antimicrobial and anticancer properties. Research on novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives has indicated potential anti-inflammatory, analgesic, antioxidant, and anticancer activities. These compounds have shown promising results in not causing tissue damage in vital organs, making them potential candidates for therapeutic applications (Ş. Küçükgüzel et al., 2013).
Pharmacokinetics and Oral Bioavailability
The pharmacokinetics and oral bioavailability of thiazole benzenesulfonamide derivatives have been studied in animal models. These studies help understand how these compounds are absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development. For example, research on beta3-adrenergic receptor agonists has provided insights into improving oral bioavailability, a key factor in the effectiveness of potential medications (R. Stearns et al., 2002).
Synthetic Methodologies
Advancements in synthetic methodologies for producing sulfonamide compounds have broad implications for medicinal chemistry. For instance, the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines showcases a metal-free approach, highlighting the efficiency and versatility of new synthetic routes in producing complex molecules for further pharmacological testing (A. Mariappan et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S2/c20-19(21,22)14-4-1-2-6-16(14)29(26,27)25-13-9-7-12(8-10-13)17-24-15-5-3-11-23-18(15)28-17/h1-11,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLCPVSACHLESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)
![(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/no-structure.png)

![N-[3-[3-(3-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2936270.png)
![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)
![1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2936276.png)


![methyl 2-[(E)-2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2936282.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)
![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)